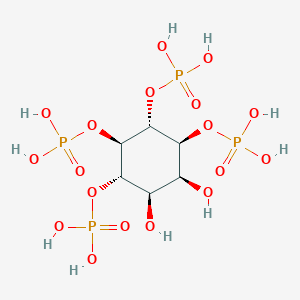
Lappl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It is derived from the bark of the Lappl tree, which is native to certain regions of Europe and Asia. Lappl has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored.
Wirkmechanismus
The exact mechanism of action of Lappl is not fully understood, but it is believed to work by modulating various cellular signaling pathways. Lappl has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may also have effects on neurotransmitter signaling and other cellular processes.
Biochemical and Physiological Effects:
Lappl has been found to have a range of biochemical and physiological effects, including:
- Antioxidant activity: Lappl has been found to have potent antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
- Anti-inflammatory activity: Lappl has been found to have anti-inflammatory effects, which may help to reduce inflammation throughout the body.
- Anti-cancer activity: Lappl has been found to have anti-cancer properties, and may be useful in the treatment of a range of different types of cancer.
- Neuroprotective effects: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Lappl in lab experiments is that it is a naturally occurring compound, which means that it may be less toxic and have fewer side effects than synthetic compounds. Additionally, Lappl has been the subject of numerous scientific studies, which means that there is a large body of research available on its effects and potential applications.
One of the limitations of using Lappl in lab experiments is that it can be difficult to obtain in large quantities, as it is typically extracted from the bark of the Lappl tree. Additionally, the exact mechanisms of action of Lappl are not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on Lappl, including:
- Further studies on its anti-cancer properties, with a focus on identifying specific types of cancer that Lappl may be particularly effective against.
- Studies on its potential applications in the treatment of neurological disorders, with a focus on identifying the mechanisms by which Lappl exerts its neuroprotective effects.
- Studies on its effects on cardiovascular health, with a focus on identifying the optimal dosages and formulations for use in clinical settings.
- Studies on its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored. While there are still many unanswered questions about the exact mechanisms of action of Lappl, the available research suggests that it may have a range of therapeutic applications in the future.
Synthesemethoden
Lappl is typically extracted from the bark of the Lappl tree using a variety of methods, including solvent extraction and steam distillation. The resulting extract is then purified and concentrated to produce a highly potent form of Lappl.
Wissenschaftliche Forschungsanwendungen
Lappl has been the subject of extensive scientific research, with studies exploring its potential applications in a range of fields. Some of the areas where Lappl has shown promise include:
- Cancer research: Lappl has been found to have anti-cancer properties, and is currently being studied as a potential treatment for a range of different types of cancer.
- Neurological disorders: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
- Cardiovascular health: Lappl has been found to have a range of beneficial effects on cardiovascular health, including reducing inflammation and improving blood flow.
Eigenschaften
CAS-Nummer |
115464-33-0 |
|---|---|
Produktname |
Lappl |
Molekularformel |
C33H35N5O4 |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-1-oxopropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H35N5O4/c1-19(31(40)38-28(14-20-8-4-3-5-9-20)32(41)37-13-7-12-26(37)33(38)42)35-30(39)22-15-24-23-10-6-11-25-29(23)21(17-34-25)16-27(24)36(2)18-22/h3-6,8-11,15,17,19,22,26-28,34H,7,12-14,16,18H2,1-2H3,(H,35,39) |
InChI-Schlüssel |
LIASNZIDGPIYBA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Kanonische SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Synonyme |
(L-Ala,L-Phe,D-Phe)-isomer of N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam LAPPL N-(N-(lysergyl)-Ala-)-Phe-Pro-lactam N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)




